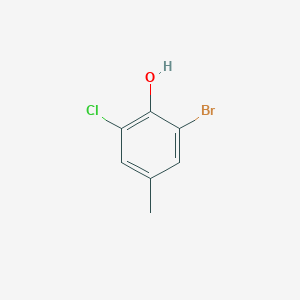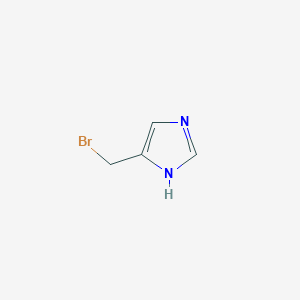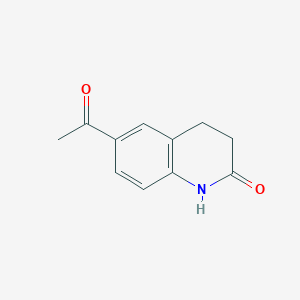
1-Ethyl-1-(4-methylphenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Ethyl-1-(4-methylphenyl)hydrazine” is a chemical compound with the linear formula C9H15N2Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-1-(4-methylphenyl)hydrazine” is characterized by a linear formula C9H15N2Cl1 . More detailed structural information, such as the 3D conformer, is not available in the retrieved data.Applications De Recherche Scientifique
Antileishmanial Activity
Hydrazine-coupled pyrazole derivatives, which include “1-Ethyl-1-(p-tolyl)hydrazine”, have shown potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
These compounds have also demonstrated significant antimalarial effects. The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . This suggests that “1-Ethyl-1-(p-tolyl)hydrazine” could be used in molecular docking studies to understand the interaction of drugs with their targets.
Synthesis of Bioactive Aromatic Compounds
“1-Ethyl-1-(p-tolyl)hydrazine” could potentially be used in the synthesis of various bioactive aromatic compounds containing the indole nucleus . These compounds have shown clinical and biological applications and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Proteomics Research
“1-Ethyl-1-(p-tolyl)hydrazine” is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in the study of protein structure, function, and interactions.
Pharmacological Research
Given its diverse biological and clinical applications, “1-Ethyl-1-(p-tolyl)hydrazine” could be used in pharmacological research to explore newer therapeutic possibilities .
Mécanisme D'action
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with multiple receptors .
Biochemical Pathways
The biochemical pathways affected by 1-Ethyl-1-(p-tolyl)hydrazine are currently unknown . More research is needed to elucidate these pathways and their downstream effects.
Propriétés
IUPAC Name |
1-ethyl-1-(4-methylphenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11(10)9-6-4-8(2)5-7-9/h4-7H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFARRRGGHHADCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00523446 |
Source


|
| Record name | 1-Ethyl-1-(4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1-(p-tolyl)hydrazine | |
CAS RN |
61715-72-8 |
Source


|
| Record name | 1-Ethyl-1-(4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1-(p-tolyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)






